[2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER [2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
Brand Name: Vulcanchem
CAS No.: 912762-56-2
VCID: VC8150923
InChI: InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(17)15-8-11(16-18)9-4-6-10(14)7-5-9/h4-7,18H,8H2,1-3H3,(H,15,17)/b16-11+
SMILES: CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)F
Molecular Formula: C13H17FN2O3
Molecular Weight: 268.28 g/mol

[2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER

CAS No.: 912762-56-2

Cat. No.: VC8150923

Molecular Formula: C13H17FN2O3

Molecular Weight: 268.28 g/mol

* For research use only. Not for human or veterinary use.

[2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER - 912762-56-2

Specification

CAS No. 912762-56-2
Molecular Formula C13H17FN2O3
Molecular Weight 268.28 g/mol
IUPAC Name tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate
Standard InChI InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(17)15-8-11(16-18)9-4-6-10(14)7-5-9/h4-7,18H,8H2,1-3H3,(H,15,17)/b16-11+
Standard InChI Key OZCAZRSTWYUKCY-LFIBNONCSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC/C(=N\O)/C1=CC=C(C=C1)F
SMILES CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)F
Canonical SMILES CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)F

Introduction

Structural Characteristics and Molecular Design

Core Functional Groups

The compound’s structure integrates three critical components:

  • 4-Fluorophenyl Ring: The fluorine atom at the para position enhances electronegativity and metabolic stability, a common strategy in drug design to improve pharmacokinetics .

  • Hydroxyimino (Oxime) Group: The =N–OH moiety introduces potential for hydrogen bonding and chelation, which may influence receptor binding or catalytic activity.

  • tert-Butyl Carbamate: The bulky tert-butyl group provides steric protection to the carbamate, modulating hydrolysis rates and improving solubility in organic solvents .

Stereochemical Considerations

The oxime group exists in E and Z configurations, though suppliers typically provide the Z-isomer (tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate) . The stereochemistry impacts molecular geometry and intermolecular interactions, necessitating chiral analysis via techniques like circular dichroism (CD) or X-ray crystallography.

Synthesis and Reaction Optimization

Synthetic Pathways

The compound is synthesized through a multi-step sequence:

  • Formation of the Oxime: Reaction of 4-fluorophenylacetaldehyde with hydroxylamine hydrochloride yields the corresponding aldoxime.

  • Carbamate Formation: The oxime intermediate reacts with tert-butyl isocyanate in the presence of a base (e.g., triethylamine) to install the carbamate group .

Representative Reaction Conditions

StepReagentsSolventTemperatureTimeYield
Oxime FormationNH₂OH·HCl, NaOAcEthanol60°C4 hr75–85%
Carbamationtert-Butyl isocyanate, Et₃NDichloromethane0°C → RT12 hr60–70%

Purification and Yield Enhancement

Chromatography (silica gel, ethyl acetate/hexane) is employed to isolate the product. Yield optimization focuses on controlling moisture (to prevent isocyanate hydrolysis) and stoichiometric ratios .

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethodSource
Boiling Point401.2±30.0°CPredicted (EPI Suite)
Density1.16±0.1 g/cm³Predicted
pKa10.89±0.14Calculated (ACD/Labs)
LogP2.1 (Estimated)

The compound’s high boiling point and moderate logP suggest suitability for high-temperature reactions and balanced lipophilicity for membrane permeability in biological systems.

SupplierPurityPrice (mg)
EvoBlocks, Ltd.>95%$120
Manchester Organics>98%$150
Zerenex Molecular>90%$100

Notes:

  • Prices reflect research-scale quantities (10–100 mg).

  • All suppliers emphasize research-use-only status, excluding human or veterinary applications .

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

Replacing fluorine with iodine (e.g., [(1S)-1-carbamoyl-2-(4-iodophenyl)ethyl]carbamic acid tert-butyl ester, CAS: 868694-44-4) increases molecular weight (390.22 g/mol) and polarizability, altering binding kinetics .

Hydroxyimino vs. Hydroxyethyl Variants

The hydroxyethyl analog ([2-(4-chloro-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester, CAS: 864539-93-5) lacks the oxime’s conjugation, reducing resonance stabilization and altering reactivity .

Future Research Directions

  • In Vivo Toxicity Studies: Evaluate acute and chronic toxicity in model organisms.

  • Computational Modeling: Molecular dynamics simulations to predict target binding modes.

  • Derivatization: Explore alkylation or acylation of the oxime group to modulate activity.

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